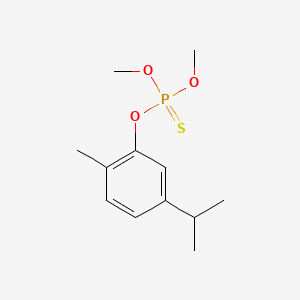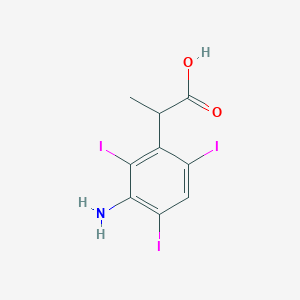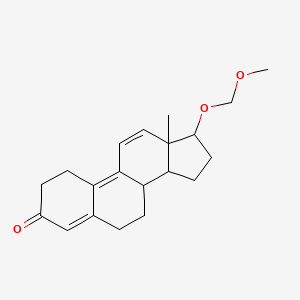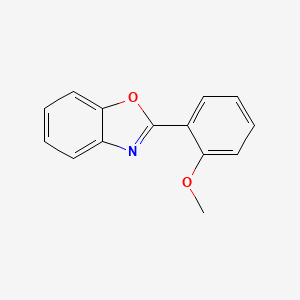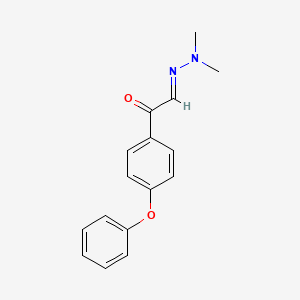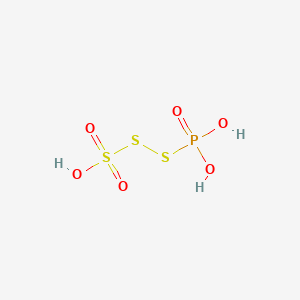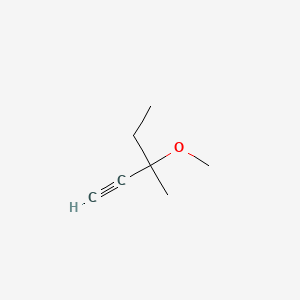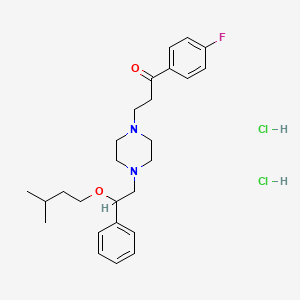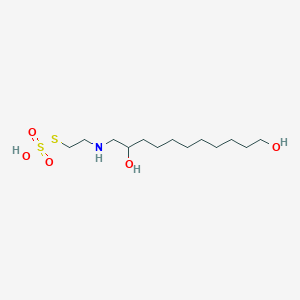
S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate is an organic compound that features a thiosulfate group attached to an aminoethyl chain, which is further connected to a dihydroxyundecyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate typically involves the reaction of 2,11-dihydroxyundecylamine with ethyl thiosulfate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 25°C to 50°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoethyl derivatives.
Aplicaciones Científicas De Investigación
S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can act as a sulfur donor, participating in redox reactions and modulating the activity of enzymes. The aminoethyl chain can interact with cellular receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
S-2-(((9-Hydroxynonyl)amino)ethyl thiosulfate: Similar structure but with a shorter hydroxyalkyl chain.
S-2-(((2,11-Dihydroxy)decyl)amino)ethyl thiosulfate: Similar structure but with a different alkyl chain length.
Uniqueness
S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate is unique due to its specific chain length and the presence of two hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
21220-97-3 |
|---|---|
Fórmula molecular |
C13H29NO5S2 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
2,11-dihydroxy-1-(2-sulfosulfanylethylamino)undecane |
InChI |
InChI=1S/C13H29NO5S2/c15-10-7-5-3-1-2-4-6-8-13(16)12-14-9-11-20-21(17,18)19/h13-16H,1-12H2,(H,17,18,19) |
Clave InChI |
SSNUGNZNFPSPGE-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(CNCCSS(=O)(=O)O)O)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



